molecular formula C17H24N2O3 B2362812 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide CAS No. 941956-93-0

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide

Cat. No.: B2362812
CAS No.: 941956-93-0
M. Wt: 304.39
InChI Key: DQDNWDWNHSDULO-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide and a base.

    Attachment of the Dimethylbutanamide Moiety: This step involves the coupling of the pyrrolidinone intermediate with a dimethylbutanamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide moiety instead of dimethylbutanamide.

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide: Contains an ethanesulfonamide group.

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide: Features an isoxazole ring.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)11-15(20)18-12-7-8-13(14(10-12)22-4)19-9-5-6-16(19)21/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDNWDWNHSDULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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